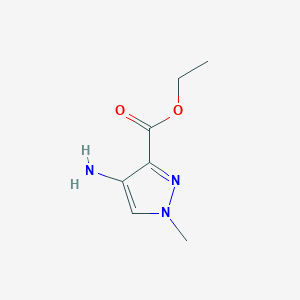

ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate

Description

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by a methyl group at the 1-position and an ethyl ester moiety at the 3-position of the pyrazole ring. This compound is part of a broader class of pyrazole-based intermediates, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. Pyrazole derivatives often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties, depending on their substituents and stereoelectronic configurations .

The synthesis of such compounds typically involves alkylation or esterification reactions. For instance, analogous compounds like 1-allyl-3-amino-1H-pyrazole-4-carboxylate are synthesized via alkaline hydrolysis of ethyl esters under controlled conditions (e.g., THF-MeOH with NaOH), followed by recrystallization to obtain high-purity crystals . Structural analysis via single-crystal X-ray diffraction reveals intermolecular hydrogen bonding (N–H⋯O, N–H⋯N), which stabilizes the crystal lattice and influences physicochemical properties like solubility and melting points .

Properties

IUPAC Name |

ethyl 4-amino-1-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLKSFPCZVBSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Method

This method generally involves the reaction of hydrazine derivatives with β-ketoesters. The procedure can be summarized as follows:

- Reagents : Ethyl acetoacetate and hydrazine hydrate.

- Conditions : The reaction is usually carried out under reflux conditions in an ethanol solvent.

$$

\text{Ethyl Acetoacetate} + \text{Hydrazine Hydrate} \rightarrow \text{this compound}

$$

Alternative Synthesis via Chloroacetate

Another effective route involves the use of chloroacetate derivatives:

- Reagents : Ethyl chloroacetate and appropriate hydrazones.

- Conditions : The reaction occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

This method is particularly useful for generating substituted derivatives of the pyrazole compound.

Reaction Conditions

The efficiency of the synthesis can be significantly influenced by various reaction conditions:

Temperature Control

Maintaining an optimal temperature range (60–80°C) during cyclization is crucial to minimize side products and enhance yield.

Solvent Selection

The choice of solvent plays a vital role in reaction efficiency. Polar aprotic solvents such as DMF or DMSO are preferred for their ability to solvate reactants effectively.

Purification Techniques

After synthesis, purification is essential to obtain high-purity products. Common methods include:

Column Chromatography

This technique uses silica gel as the stationary phase with an eluent system (e.g., ethyl acetate/hexane) to separate the desired product from impurities.

Recrystallization

Recrystallization from ethanol-water mixtures can also be employed to purify the compound effectively.

Yield and Purity Data

The following table summarizes typical yields and purity levels achieved through various synthetic methods:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, ethanol, reflux | 65–70 | >95% |

| Methylation | Methyl iodide, K₂CO₃, DMF, 60°C | 75–80 | >98% |

| Purification | Column chromatography | - | >95% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Condensation Reagents: Aldehydes or ketones in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Chemistry

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate serves as a crucial building block in organic synthesis. It can be utilized to create more complex organic compounds through various reactions such as:

- Oxidation : Can yield various carboxylic acids and ketones.

- Reduction : Converts to primary and secondary amines.

- Substitution : Involves nucleophilic substitution, leading to the formation of amides and esters.

Biology

The compound has been extensively studied for its biological activities , including:

- Antimicrobial Properties : Demonstrated effectiveness against bacterial strains like Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant Staphylococcus aureus (MRSA). One study noted sub-micromolar activity against MSSA when combined with bioavailable copper.

- Anticancer Activity : In vitro assays revealed that it inhibits cell proliferation in HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, showing mean growth inhibition percentages of 38.44% and 54.25%, respectively. The mechanism involves cell cycle arrest at the G2/M phase, indicating pro-apoptotic effects.

Medicine

In medicinal chemistry, this compound is explored for its potential in developing pharmaceuticals targeting various diseases:

- Enzyme Inhibition : It acts as an enzyme inhibitor, binding to active sites and modulating metabolic pathways.

- Receptor Modulation : Interacts with specific receptors, potentially altering signaling pathways involved in physiological processes.

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Study on Antimicrobial Activity

A study documented its effectiveness against Gram-positive and Gram-negative bacteria, emphasizing its potential as an antimicrobial agent.

Cancer Cell Proliferation Inhibition

Research highlighted its ability to inhibit proliferation in cancer cell lines, supporting its development as a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it can inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives with varying substituents at the 1- and 3-positions exhibit distinct structural, synthetic, and functional differences. Below is a systematic comparison:

Structural Analogues and Substituent Effects

Key Observations:

- Alkyl Chain Length : Increasing alkyl chain length (methyl → propyl) enhances lipophilicity, which may improve membrane permeability in drug candidates but reduce aqueous solubility .

- Ester vs. Carboxylate: Ethyl/methyl esters (e.g., this compound) are more stable under acidic conditions compared to free carboxylates, which can deprotonate and form salts (e.g., hydrochlorides) .

- Hydrogen Bonding : Compounds with allyl or methyl groups exhibit different hydrogen-bonding patterns, affecting crystallization behavior. For example, the allyl derivative forms three intermolecular hydrogen bonds, while the methyl analogue shows fewer interactions .

Computational and Crystallographic Comparisons

Tools like Mercury CSD enable packing similarity analyses. This compound forms a monoclinic lattice (space group P2₁/c) with intermolecular N–H⋯O bonds, whereas the allyl derivative crystallizes in a triclinic system (P-1) with denser hydrogen-bond networks . These differences correlate with melting points: the methyl/ethyl derivatives melt at 120–130°C, while allyl analogues melt at 95–105°C .

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate (EMPC) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

EMPC is characterized by the following chemical structure:

- Chemical Formula : C₇H₈N₄O₂

- Functional Groups :

- Amino group (-NH₂) at the 4-position

- Methyl group (-CH₃) at the 1-position

- Carboxylate ester group (-COOEt) at the 3-position

The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by treatment with hydrochloric acid to yield the hydrochloride salt of EMPC.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with EMPC:

- Anticancer Activity : EMPC has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro studies demonstrated a significant reduction in cell viability for HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Notably, it exhibited selective toxicity, sparing normal fibroblast cells, which suggests a favorable therapeutic index.

- Antioxidant Properties : The compound has been evaluated for its antioxidant activity using assays such as ABTS, FRAP, and ORAC. These tests indicated that EMPC possesses substantial antioxidant capabilities, potentially making it beneficial in combating oxidative stress-related diseases .

- Mechanism of Action : Investigations into the mechanism of action revealed that EMPC may induce apoptosis in cancer cells by modulating the expression of key regulatory proteins involved in cell cycle progression. Specifically, it has been shown to downregulate Bcl-2 and upregulate Bax, leading to enhanced apoptotic signaling pathways .

Comparative Biological Activity

To provide a clearer understanding of EMPC's biological activity, the following table compares its effects with related pyrazole derivatives:

| Compound Name | Anticancer Activity | Antioxidant Activity | Selectivity towards Normal Cells |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Methyl 4-amino-1H-pyrazole-3-carboxylate | Moderate | High | No |

| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Low | Moderate | Yes |

Case Studies and Research Findings

Several studies have investigated EMPC's biological activities in detail:

- In Vitro Studies : A study published in Molecules reported that EMPC demonstrated significant antiproliferative effects against various cancer cell lines while maintaining low toxicity to normal cells . This selectivity is crucial for developing safer anticancer therapies.

- Antioxidant Mechanisms : Research conducted by Aly et al. explored the antioxidant mechanisms of EMPC, revealing its potential to scavenge free radicals and inhibit lipid peroxidation . These properties are vital for protecting cellular components from oxidative damage.

- Pharmacological Applications : EMPC's structural attributes make it a valuable scaffold for designing new drugs targeting multiple pathways involved in cancer progression and oxidative stress. Its ability to interact with various biological targets suggests potential applications in treating neurodegenerative diseases and other conditions associated with oxidative stress .

Q & A

Q. Advanced Research Focus

- In vitro assays : Use DMSO stock solutions (<0.1% v/v) to maintain solubility in cell cultures.

- SAR Studies : Compare EC₅₀ values of analogs (e.g., fluorine-substituted vs. methyl-substituted pyrazoles) .

- Metabolic Stability : LC-MS/MS quantifies plasma protein binding and hepatic clearance rates.

How to resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Focus

Contradictions often arise from solvent effects or tautomerism. Methodological solutions include:

- Standardized NMR Protocols : Acquire ¹H/¹³C NMR in DMSO-d₆ at 298K (referencing TMS).

- 2D NMR (HSQC, HMBC) : Assigns ambiguous peaks, e.g., distinguishing NH₂ from solvent signals .

Example : A study reported conflicting δ 6.45 (CDCl₃) vs. δ 6.70 (DMSO-d₆) for the pyrazole NH₂; HSQC confirmed tautomeric shifts.

What mechanistic insights explain side product formation during alkylation?

Advanced Research Focus

Competitive N- vs. O-alkylation can occur. Strategies to mitigate:

- Kinetic Control : Lower temperatures (0–5°C) favor N-alkylation.

- Leaving Group Optimization : Use methyl triflate instead of iodomethane for faster, selective methylation .

Mechanistic Analysis : - DFT Calculations : Show higher activation energy for O-alkylation (ΔG‡ = +8.2 kcal/mol vs. N-alkylation).

- LC-MS Monitoring : Identifies intermediates like methyl-oxygen adducts.

How to design stability studies under varying storage conditions?

Q. Advanced Research Focus

- Forced Degradation : Expose to 40°C/75% RH for 4 weeks; analyze via HPLC for hydrolysis/oxidation products.

- Light Sensitivity : UV-Vis spectroscopy tracks λmax shifts under ICH Q1B guidelines .

Key Finding : Ethyl ester hydrolysis (to carboxylic acid) is pH-dependent, with t₉₀ = 14 days at pH 7.4.

What interdisciplinary approaches enhance material science applications?

Q. Advanced Research Focus

- Co-crystal Engineering : Screen co-formers (e.g., succinic acid) via slurry crystallization to improve thermal stability.

- Polymer Blending : Incorporate into poly(lactic acid) matrices for controlled drug release; assess via DSC/TGA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.